molecular formula C19H17FN2O3 B6941826 N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

Cat. No.: B6941826
M. Wt: 340.3 g/mol
InChI Key: GIGSTUICMDEKGT-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a complex organic compound that features a chromenyl group and a quinoline moiety

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c20-15-9-16-11(5-6-18(23)22-16)8-14(15)19(24)21-13-7-12-3-1-2-4-17(12)25-10-13/h1-4,8-9,13H,5-7,10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGSTUICMDEKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)C(=O)NC3CC4=CC=CC=C4OC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed desymmetric intramolecular O-arylation reaction, which allows for the enantioselective synthesis of the chromenyl group . This reaction involves the coupling of 2-(2-haloaryl)propane-1,3-diols to form chiral (3,4-dihydro-2H-chromen-3-yl)methanols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is unique due to its combination of a chromenyl group and a quinoline moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

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